Cas no 53772-82-0 (2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol)

53772-82-0 structure
Nom du produit:2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol
Numéro CAS:53772-82-0
Le MF:C23H25F3N2OS
Mégawatts:434.5176
MDL:MFCD00866638
CID:372947
PubChem ID:5281881
2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Piperazineethanol,4-[(3Z)-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-
- (Z)-4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol
- 2-(4-{(3Z)-3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl }-1-piperazinyl)ethanol
- CIS-FLUPENTIXOL, BP STANDARD
- (Z)-4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- (Z)-4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazine-1-ethanol
- 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
- alpha-Flupenthixol
- cis-(Z)-Flupenthixol
- cis-Flupentixol
- 2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol
- 2-[4-[(3Z)-3-[2-(trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol;hydrochloride
- N-7009
- FLUPENTIXOL, (Z)-
- LC 44
- DTXCID7026310
- FA0UYH6QUO
- 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazino]ethanol;hydrochloride
- 2-(4-(3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl)-1-piperazinyl)ethanol #
- BSPBio_000379
- CHEBI:10454
- NCGC00162179-05
- 2-Trifluoromethyl-9-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propylidene)thioxanthene
- EINECS 258-756-4
- N 7009
- 4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- UNII-21HMQ851IS
- Lopac0_000528
- Zuflupentixol
- NCGC00162179-02
- 1-Piperazineethanol, 4-[(3Z)-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-
- CAS-53772-82-0
- CHEMBL54661
- Flurentixol
- Z-FLUPENTHIXOL
- 2-Trifluoromethyl-9-(3-(4-(.beta.-hydroxyethyl)-1-piperazinyl)propylidene)thioxanthene
- .ALPHA.-FLUPENTHIXOL
- NCGC00162179-12
- Fluanxol
- Siplaril
- D01044
- 53772-82-0
- Flupenthixole
- Tox21_112003_1
- SDCCGSBI-0050511.P002
- cis flupenthixol
- CCG-204618
- NCGC00162179-04
- EN300-21702589
- L000972
- Prestwick3_000340
- Biomol-NT_000021
- NCGC00162179-06
- 1-Piperazineethanol, 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-
- SMR000875208
- 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)thioxanthen-9-ylidene)propyl)-
- 4-[3-[2-(trifluoromethyl)-9h-thioxanthen-9-ylidene]propyl]-1-piperazineethanol
- NS00010409
- Tox21_112003
- SCHEMBL34200
- 2709-56-0
- 2-(4-{3-[(9Z)-2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE]PROPYL}PIPERAZIN-1-YL)ETHAN-1-OL
- 2-[4-[(3Z)-3-[2-(Trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol
- DTXSID9046310
- EINECS 220-304-9
- cid_10140115
- Flupentixol (INN)
- Flupentixol
- Emergil
- Q420350
- (Z)-2-(4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol
- NCGC00162179-08
- cis-(Z)-Flupenthixol dihydrochloride
- UNII-FA0UYH6QUO
- NCGC00162179-03
- MLS001332581
- Fluphenthixol
- 2-Trifluoromethyl-9-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propylidene]thioxanthene
- 21HMQ851IS
- Flupentixolo
- BDBM79172
- (Z)-2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol
- cis(Z)Flupenthixol
- BRD-K70487031-001-01-0
- 1-PIPERAZINEETHANOL, 4-((3Z)-3-(2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE)PROPYL)-
- DB00875
- 4-(3-(2-(Trifluoromethyl)thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-
- NCGC00162179-01
- W-107130
- cis-Flupenthixol
- BPBio1_001183
- FLUPENTHIXOL
- GTPL948
- Fluxanxol
- Z-FLUPENTIXOL
- Depixol (TN)
- BPBio1_000417
- LC-44
- Flupentixol [INN:BAN:DCF]
- Siplarol
- 4-((3Z)-3-(2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE)PROPYL)-1-PIPERAZINEETHANOL
- Prestwick2_000340
- Flupentixolum [INN-Latin]
- (Z)-flupentixol
- DB-322128
- DA-53259
- BRD-K70487031-001-02-8
- (Z)-4-[3-[2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE]PROPYL ]PIPERAZINE-1-ETHANOL
-
- MDL: MFCD00866638
- Piscine à noyau: InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-
- La clé Inchi: NJMYODHXAKYRHW-DVZOWYKESA-N
- Sourire: C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
Propriétés calculées
- Qualité précise: 434.16415
- Masse isotopique unique: 434.163969
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 5
- Complexité: 592
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.5
- Surface topologique des pôles: 52
Propriétés expérimentales
- Le PSA: 26.71
- Le LogP: 4.47750
2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21702589-0.05g |
2-(4-{3-[(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethan-1-ol |
53772-82-0 | 0.05g |
$2755.0 | 2023-09-16 |
2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol Littérature connexe
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Rüdiger W. Seidel,Adrian Richter,Richard Goddard,Peter Imming Chem. Commun. 2023 59 4697
-
Bree A. Gorman,Paul S. Francis,Neil W. Barnett Analyst 2006 131 616
-
Adinarayana Nandikolla,Singireddi Srinivasarao,Banoth Karan Kumar,Sankaranarayanan Murugesan,Himanshu Aggarwal,Louise L. Major,Terry K. Smith,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 38328
-
Sarah A. P. Pereira,Susana P. F. Costa,Edite Cunha,Marieta L. C. Passos,André R. S. T. Araújo,M. Lúcia M. F. S. Saraiva New J. Chem. 2018 42 13081
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